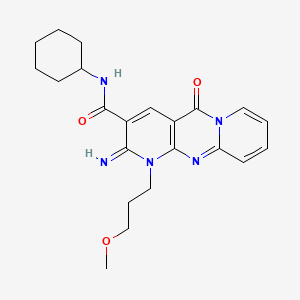

2-Imino-1-(3-methoxy-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclohexylamide

Beschreibung

The compound 2-Imino-1-(3-methoxy-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclohexylamide features a polycyclic triaza-anthracene core with a 3-methoxypropyl substituent at position 1 and a cyclohexylamide group at position 3. The methoxypropyl moiety enhances solubility via ether oxygen polarity, while the cyclohexylamide introduces lipophilicity, balancing membrane permeability and metabolic stability .

Eigenschaften

Molekularformel |

C22H27N5O3 |

|---|---|

Molekulargewicht |

409.5 g/mol |

IUPAC-Name |

N-cyclohexyl-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |

InChI |

InChI=1S/C22H27N5O3/c1-30-13-7-12-27-19(23)16(21(28)24-15-8-3-2-4-9-15)14-17-20(27)25-18-10-5-6-11-26(18)22(17)29/h5-6,10-11,14-15,23H,2-4,7-9,12-13H2,1H3,(H,24,28) |

InChI-Schlüssel |

VEQNNVQWCPXZSE-UHFFFAOYSA-N |

Kanonische SMILES |

COCCCN1C2=C(C=C(C1=N)C(=O)NC3CCCCC3)C(=O)N4C=CC=CC4=N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Imino-1-(3-Methoxy-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracen-3-carbonsäurecyclohexylamid umfasst typischerweise mehrstufige organische Reaktionen.

Anthracen-Kernbildung: Der Anthracen-Kern kann durch eine Friedel-Crafts-Acylierungsreaktion synthetisiert werden, bei der ein Säurechlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid mit Benzol reagiert.

Einführung von funktionellen Gruppen: Die Iminogruppe kann durch eine Kondensationsreaktion mit einem geeigneten Amin eingeführt werden. Die Methoxy-propylgruppe wird typischerweise durch eine Etherifizierungsreaktion hinzugefügt, wobei ein Methoxy-propylhalogenid und eine Base wie Natriumhydrid verwendet werden.

Cyclohexylamid-Bildung: Die Carbonsäuregruppe wird mit Reagenzien wie Thionylchlorid in ihre Säurechloridform umgewandelt, gefolgt von einer Reaktion mit Cyclohexylamin zur Bildung des Cyclohexylamids.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren. Dazu könnten die Verwendung von Durchflussreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Implementierung von Reinigungstechniken wie Umkristallisation und Chromatographie gehören.

Analyse Chemischer Reaktionen

Reaktionstypen

2-Imino-1-(3-Methoxy-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracen-3-carbonsäurecyclohexylamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was möglicherweise zur Bildung von Chinonderivaten führt.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, was die Iminogruppe möglicherweise zu einem Amin reduziert.

Substitution: Nucleophile Substitutionsreaktionen können an der Methoxy-propylgruppe auftreten, wobei die Methoxygruppe durch andere Nucleophile wie Thiole oder Amine ersetzt werden kann.

Gängige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃)

Reduktion: Wasserstoffgas (H₂) mit Palladium auf Kohlenstoff (Pd/C)

Substitution: Natriumhydrid (NaH), Thiole, Amine

Hauptprodukte

Oxidation: Chinonderivate

Reduktion: Aminoderivate

Substitution: Thiol- oder Amin-substituierte Derivate

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Imino-1-(3-Methoxy-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracen-3-carbonsäurecyclohexylamid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Iminogruppe kann Wasserstoffbrückenbindungen mit aktiven Zentren ausbilden, während der Anthracen-Kern an π-π-Wechselwirkungen mit aromatischen Resten teilnehmen kann. Diese Wechselwirkungen können die Aktivität der Zielproteine modulieren und zu den beobachteten Wirkungen der Verbindung führen.

Wirkmechanismus

The mechanism of action of 2-Imino-1-(3-methoxy-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclohexylamide involves its interaction with molecular targets such as enzymes or receptors. The imino group may form hydrogen bonds with active sites, while the anthracene core can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Solubility and Lipophilicity

- 3-Methoxypropyl (Target Compound): The ether oxygen and alkyl chain enhance aqueous solubility compared to pyridinylmethyl () or tetrahydrofuran-derived () analogues .

- Cyclohexylamide vs. Carbonitrile/Methyl Ester: The cyclohexylamide in the target compound provides moderate lipophilicity, favoring membrane permeability over the polar carbonitrile () but less than the hydrolyzable methyl ester () .

Electronic and Steric Influences

Metabolic and Pharmacokinetic Considerations

- Methyl Ester (): Likely acts as a prodrug, with ester hydrolysis in vivo generating a carboxylic acid metabolite. This contrasts with the stable cyclohexylamide in the target compound .

- THF Substituent (): The tetrahydrofuran group may improve metabolic stability compared to alkyl chains, as cyclic ethers are less prone to oxidative degradation .

Research Implications and Gaps

- Structure-Activity Relationships (SAR): The diversity in position 1 substituents suggests ongoing optimization for solubility, target affinity, and metabolic stability. The target compound’s methoxypropyl group represents a strategic balance between these factors.

- Data Limitations: Spectroscopic or biological data (e.g., IC₅₀, logP) for the target compound are absent in the provided evidence, necessitating further experimental validation.

Biologische Aktivität

The compound 2-Imino-1-(3-methoxy-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclohexylamide is a complex organic molecule with significant potential in biological applications. This article delves into its biological activity, including enzyme inhibition, receptor binding affinity, and potential therapeutic implications.

Molecular Formula

- C : 21

- H : 25

- N : 5

- O : 4

Key Features

The molecule features a triaza-anthracene core which is known for its diverse biological activity. The presence of the methoxy group and cyclohexylamide moiety enhances its solubility and potential interaction with biological targets.

Enzyme Inhibition

Research has demonstrated that this compound exhibits notable inhibitory activity against various enzymes. For instance:

| Enzyme | Target Organism | IC50 (nM) | Source |

|---|---|---|---|

| TDP-4-dehydrorhamnose epimerase | Mycobacterium tuberculosis | 1890 | Molecular Library Screening Center Network |

| 5-hydroxytryptamine receptor 1A | Human | 42100 | Scripps Research Institute |

These data suggest that the compound may have applications in treating diseases caused by Mycobacterium tuberculosis and could potentially modulate serotonin pathways in humans.

Receptor Binding Affinity

The binding affinity of this compound to the 5-hydroxytryptamine receptor 1A was evaluated using a cell line expressing the receptor. The results indicated an EC50 value of 42,100 nM at physiological pH (7.4) and a temperature of 23°C. This suggests moderate affinity for this receptor type, which is crucial for mood regulation and anxiety disorders.

Study on Antimicrobial Activity

A study conducted by researchers at Colorado State University explored the antimicrobial properties of various triaza-anthracene derivatives, including our compound of interest. The results showed that compounds with similar structures exhibited significant antibacterial properties against gram-positive bacteria. However, specific data on this compound's effectiveness were not published, indicating a need for further investigation.

Potential Therapeutic Applications

Given its structural characteristics and biological activity, this compound may be explored for therapeutic applications in:

- Antimicrobial therapies : Targeting resistant strains of bacteria.

- Neurological conditions : Modulating serotonin receptors could provide insights into treatments for depression and anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.